molecular formula C12H17BrO3 B15302392 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene

Cat. No.: B15302392
M. Wt: 289.16 g/mol
InChI Key: IMJNFTSXHOLJCB-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene is an organic compound with a complex structure that includes bromine, methoxy, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene typically involves the reaction of 2-methoxyethanol with bromoethane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the bromoethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 1-(2-hydroxy-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene.

    Oxidation: Formation of 1-(2-bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzoic acid.

    Reduction: Formation of 1-(2-ethyl-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and ethoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-Bromoethyl methyl ether
  • 1-Bromo-2-methoxyethane

Comparison: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene is unique due to the presence of both methoxy and ethoxy groups, which enhance its solubility and reactivity compared to similar compounds. The combination of these functional groups allows for a broader range of chemical reactions and applications .

Properties

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-methoxybenzene

InChI

InChI=1S/C12H17BrO3/c1-14-7-8-16-12(9-13)10-5-3-4-6-11(10)15-2/h3-6,12H,7-9H2,1-2H3

InChI Key

IMJNFTSXHOLJCB-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC=CC=C1OC

Origin of Product

United States

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